Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves the reaction of 2-chloro-6-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-1,3-thiazole-4-carboxylate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, and chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different substituents at the chloro and fluoro positions.
Oxidation: Oxidized products may include sulfoxides and sulfones.
Reduction: Reduced products may include thiazolidines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The thiazole ring and the chloro-fluoro substituents play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chlorophenyl)thiazole
- 2-(2-Chloro-6-fluorophenyl)acetamide
- Ethyl 2-amino-1,3-thiazole-4-carboxylate
Uniqueness
Ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring enhances the compound’s potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
Molecular Formula |
C14H12ClFN2O3S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-2-21-13(20)11-7-22-14(17-11)18-12(19)6-8-9(15)4-3-5-10(8)16/h3-5,7H,2,6H2,1H3,(H,17,18,19) |
InChI Key |
FRIVTQYNQWGZGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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